(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE

Chiral resolution Stereospecific synthesis Enantiomeric purity

(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE, systematically named (S)-1-(3-isopropylphenyl)ethan-1-amine (CAS 1213971-65-3), is an enantiopure chiral primary amine with the molecular formula C11H17N and a molecular weight of 163.26 g/mol. It belongs to the class of meta-substituted 1-arylethylamines, characterized by an isopropyl group at the 3-position of the phenyl ring and a stereogenic carbon center bearing the amine in the (S)-configuration.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B8716790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)C(C)N
InChIInChI=1S/C11H17N/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1
InChIKeyORMTYHTVUJVAEE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE (CAS 1213971-65-3): Chiral Amine Building Block Procurement Guide


(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE, systematically named (S)-1-(3-isopropylphenyl)ethan-1-amine (CAS 1213971-65-3), is an enantiopure chiral primary amine with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It belongs to the class of meta-substituted 1-arylethylamines, characterized by an isopropyl group at the 3-position of the phenyl ring and a stereogenic carbon center bearing the amine in the (S)-configuration . The compound is commercially available from multiple vendors at purities of 95% (HPLC) to 98%, with batch-specific quality documentation including NMR, HPLC, and GC analyses .

Why Racemic or Positional-Isomer Substitution of (1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE Cannot Be Assumed Equivalent


In chiral amine procurement for stereospecific synthesis, substituting the (S)-enantiomer (CAS 1213971-65-3) with its (R)-enantiomer (CAS 1213890-86-8), the racemic mixture (CAS 1207846-38-5), or a positional isomer such as the para-substituted (S)-1-(4-isopropylphenyl)ethylamine introduces quantifiably different stereochemical and steric outcomes [1]. Published SAR evidence on structurally analogous 1-arylethylamine-based ligands demonstrates that the position of the alkyl substituent on the phenyl ring (meta vs. para) and the absolute configuration at the α-carbon each independently produce measurable differences in target binding affinity—for example, a 3-fold potency gain from 4-methyl to 4-isopropyl in Lck SH2 domain ligands, and a 10-fold potency difference between (S)-α-methyl and (R)-α-methyl diastereomers [2]. These data illustrate, at the class level, that generic substitution among positional or stereochemical variants of 1-arylethylamines cannot be presumed functionally neutral without direct comparative validation in the specific system of interest [1][2].

(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE: Quantitative Differentiation Evidence vs. Closest Analogs


Absolute Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer vs. Racemate

Three commercially distinct chemical entities exist for the 1-(3-isopropylphenyl)ethylamine scaffold: the (S)-enantiomer (target compound, CAS 1213971-65-3), the (R)-enantiomer (CAS 1213890-86-8), and the racemic mixture (CAS 1207846-38-5). Each carries a unique CAS registry number and MDL identifier, confirming they are regulated as separate chemical substances . Published resolution methodology for the meta-substituted 1-arylethylamine class demonstrates that the (S)-enantiomers of analogous meta-substituted compounds (e.g., 1-(3-methylphenyl)ethylamine) can be obtained with enantiomeric excess (e.e.) values exceeding 98% via diastereomeric salt crystallization with isopropylidene glycerol hydrogen phthalate, as determined by chiral HPLC [1]. The absolute configuration at the α-carbon directly determines the direction and magnitude of specific optical rotation, a critical batch-release identity parameter for chiral building blocks in GMP synthesis environments .

Chiral resolution Stereospecific synthesis Enantiomeric purity

Meta-Isopropyl Substitution: Positional Differentiation from Para-Isopropyl Analogs in Biological Target Engagement

Published SAR data on structurally related phosphotyrosine-containing dipeptide ligands for the p56lck SH2 domain provides class-level quantitative evidence that the position and size of the alkyl substituent on the 1-arylethylamine phenyl ring critically modulate binding affinity. Within this chemotype, the para-isopropyl analog (compound 15, (S)-1-(4-isopropylphenyl)ethylamine-based) achieved a KD of approximately 0.8 μM, representing a 3-fold improvement over the para-methyl analog (compound 14, KD = 2.5 μM), while a further bulk increase to para-tert-butyl (compound 16) was detrimental (KD = 8 μM, a 10-fold loss) [1]. Computational docking indicates that the 4-position substituent occupies the pY+3 lipophilic pocket of the SH2 domain, a spatial interaction that would be geometrically inaccessible to a meta-substituted analog [1]. This demonstrates that the meta-isopropyl substitution pattern of the target compound creates a distinct pharmacophoric geometry from its para-substituted counterpart, with predictable divergence in protein-ligand interaction profiles [1].

Structure-activity relationship SH2 domain binding Meta vs para substitution

Chiral Separation Performance: Bulky Meta-Substituted 1-Arylethylamines on Crown-Ether vs. Cyclodextrin Stationary Phases

A systematic performance comparison of two chiral stationary phases (CSPs) for the HPLC enantioseparation of 1-arylethylamines demonstrated that crown-ether-based CSP-1 exhibits superior separation for substrates bearing bulky substituents on the 1-aryl group, whereas β-cyclodextrin-based CSP-2 is effective primarily for 1-phenylethylamine and its mono-substituted derivatives with smaller substituents [1]. The meta-isopropyl group of the target compound, with its branched C3 alkyl chain and steric bulk (molecular volume larger than methyl or chloro substituents), places it in the 'bulky substituent' category for which crown-ether CSP-1 is the recommended analytical method for enantiomeric purity determination [1]. This has direct implications for quality control method selection: laboratories must employ CSP-1 or equivalent crown-ether-type columns to achieve baseline separation of the (S)- and (R)-enantiomers of the target compound, as cyclodextrin-based methods may be insufficient [1].

Chiral HPLC Enantiomeric separation Crown-ether stationary phase

Predicted Physicochemical Properties: pKa and Lipophilicity Differentiation from Structural Analogs

The target compound has predicted physicochemical parameters that differ from its positional isomers and analogs, affecting its behavior in reaction media, extraction protocols, and salt formation: predicted boiling point of 226.4 ± 9.0 °C, predicted density of 0.923 ± 0.06 g/cm³, and predicted pKa of 9.06 ± 0.10 . The computed LogP of 2.83 and topological polar surface area (TPSA) of 26.02 Ų position this meta-isopropyl-substituted 1-arylethylamine at a distinct point in lipophilicity-basicity space compared to the para-isopropyl isomer (CAS 856762-66-8), the meta-methyl analog (CAS 20218-52-4), and the unsubstituted (S)-1-phenylethylamine (CAS 2627-86-3, predicted pKa ~9.3). The meta-isopropyl group introduces greater steric hindrance around the amine than a para-isopropyl group, which can influence the rate and selectivity of amide bond formation, reductive amination, and N-alkylation reactions involving this chiral amine building block .

Physicochemical profiling pKa prediction Lipophilicity comparison

(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE: Evidence-Backed Application Scenarios for Procurement Decision-Making


Asymmetric Synthesis of Diastereomerically Pure Amides and Sulfonamides Requiring Defined (S)-Configuration

When a synthetic route demands a chiral amine building block with unambiguous (S)-configuration at the α-carbon to generate a specific diastereomer, (1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE (CAS 1213971-65-3) provides a verified enantiopure starting material. The compound's distinct CAS number and MDL identifier (MFCD09414785) ensure traceability and prevent inadvertent procurement of the (R)-enantiomer (CAS 1213890-86-8) or racemate (CAS 1207846-38-5), each of which would produce different diastereomeric products . Published class evidence demonstrates that meta-substituted 1-arylethylamines can be obtained with enantiomeric excess exceeding 98% via established resolution protocols, supporting the feasibility of high-purity procurement [1].

Structure-Activity Relationship (SAR) Exploration of Lipophilic Pocket Interactions in Medicinal Chemistry Programs

For medicinal chemistry teams exploring SAR around aryl-substituted chiral amine scaffolds, the meta-isopropyl substitution pattern offers a geometrically distinct vector for lipophilic interactions compared to the more commonly employed para-isopropyl or para-methyl analogs. Published data on related 1-arylethylamine-based Lck SH2 domain ligands demonstrate that the position of the alkyl substituent on the phenyl ring profoundly affects binding affinity—with para-isopropyl providing a 3-fold potency gain over para-methyl (KD ≈ 0.8 μM vs. 2.5 μM), while para-tert-butyl causes a 10-fold loss (KD = 8 μM) [2]. The meta-isopropyl compound enables exploration of a distinct spatial region not addressed by para-substituted commercial building blocks, potentially accessing novel binding interactions [2].

Chiral Auxiliary and Ligand Synthesis Requiring Sterically Demanding Meta-Substituted Aryl Groups

The combination of (S)-stereochemistry with a sterically demanding meta-isopropyl group makes this compound suitable for preparing chiral ligands and auxiliaries where both steric bulk and defined configuration are required. The predicted LogP of 2.83 and TPSA of 26.02 Ų confer distinct solubility and partitioning properties compared to less lipophilic analogs . The slightly reduced basicity (predicted pKa 9.06) relative to unsubstituted 1-phenylethylamine (pKa ~9.3) may be advantageous in reactions where amine nucleophilicity must be moderated . For chiral HPLC method development and enantiomeric purity verification of this compound, crown-ether-based stationary phases are recommended over β-cyclodextrin phases based on class-level separation performance data for bulky-substituted 1-arylethylamines [3].

Reference Standard for Chiral Analytical Method Development and Validation

The well-defined stereochemistry and commercial availability of (1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE at documented purities (95% HPLC to 98% ) with batch-specific QC certificates (NMR, HPLC, GC) make it suitable as a reference standard for chiral analytical method development. The compound's sterically demanding meta-isopropyl group places it in the 'bulky substituent' category that requires crown-ether-based chiral stationary phases for effective enantiomeric separation, as demonstrated by systematic CSP performance comparisons [3]. This property can be exploited to challenge and validate the resolving power of new chiral analytical methods.

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